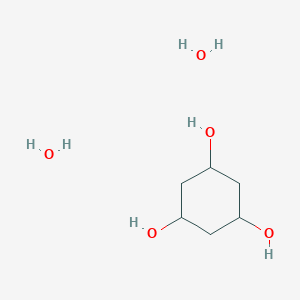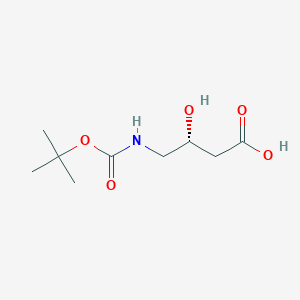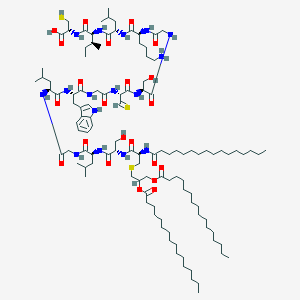
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dodecylbenzenesulfonamide or DBSA and is widely used in the synthesis of various materials.
Mécanisme D'action
The mechanism of action of DBSA is not fully understood. However, it is known to interact with the hydrophobic regions of proteins and lipids. DBSA has been shown to inhibit the activity of certain enzymes and to affect the fluidity of cell membranes. These effects are thought to be responsible for the various applications of DBSA.
Effets Biochimiques Et Physiologiques
DBSA has been shown to have a low toxicity and is considered safe for use in various applications. However, some studies have shown that DBSA can cause skin irritation and sensitization in some individuals. DBSA has also been shown to have some antimicrobial properties and has been used in the production of antibacterial and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
DBSA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. DBSA is also stable under a wide range of conditions and can be used in various applications. However, DBSA has some limitations as well. It may interfere with certain assays and can be difficult to remove from samples.
Orientations Futures
There are several future directions for research on DBSA. One area of research is the development of new applications for DBSA. For example, DBSA could be used in the production of new materials with unique properties. Another area of research is the development of new synthesis methods for DBSA that are more efficient and environmentally friendly. Finally, research could be conducted to better understand the mechanism of action of DBSA and its interactions with proteins and lipids.
Conclusion:
In conclusion, DBSA is a versatile chemical compound with a wide range of applications in various scientific fields. Its synthesis is relatively simple, and it has low toxicity, making it safe for use in various applications. DBSA has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on DBSA, including the development of new applications and synthesis methods, and a better understanding of its mechanism of action.
Méthodes De Synthèse
DBSA is synthesized by the reaction of dodecylbenzene with sulfur trioxide and ammonia. The reaction takes place in the presence of a catalyst and results in the formation of DBSA. The synthesis of DBSA is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DBSA has a wide range of applications in various scientific fields. It is commonly used as a surfactant in the production of detergents, emulsifiers, and dispersants. DBSA is also used in the synthesis of polymers, resins, and plastics. In addition, DBSA is used as a corrosion inhibitor in the petroleum industry and as a flotation agent in the mining industry.
Propriétés
Numéro CAS |
115486-31-2 |
|---|---|
Nom du produit |
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- |
Formule moléculaire |
C25H37NO2S |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
N-(4-dodecylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-16-18-24(19-17-23)26-29(27,28)25-20-14-22(2)15-21-25/h14-21,26H,3-13H2,1-2H3 |
Clé InChI |
SSZBGXXIWUGPNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)









